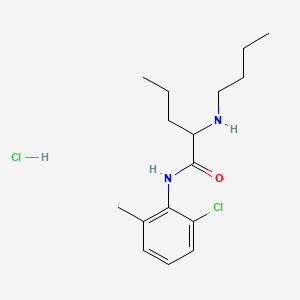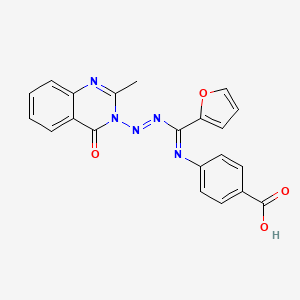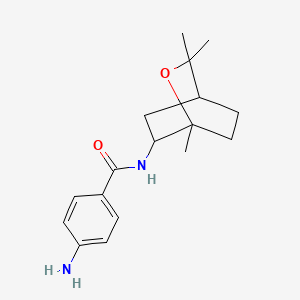
L-lysine hexadecylhydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-lysine hexadecylhydrogenphosphate is a derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a hexadecyl group attached to the hydrogen phosphate moiety. L-lysine is known for its role in protein synthesis and various metabolic processes in the human body. The addition of the hexadecylhydrogenphosphate group imparts unique properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-lysine hexadecylhydrogenphosphate typically involves the esterification of L-lysine with hexadecylhydrogenphosphate. This reaction can be carried out under mild conditions using a suitable catalyst. The process generally involves the following steps:
Activation of L-lysine: L-lysine is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Esterification: The active ester intermediate is then reacted with hexadecylhydrogenphosphate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: L-lysine is produced through microbial fermentation using strains of Corynebacterium glutamicum.
Chemical Modification: The L-lysine obtained from fermentation is chemically modified to introduce the hexadecylhydrogenphosphate group.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
L-lysine hexadecylhydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hexadecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the hexadecyl group.
Aplicaciones Científicas De Investigación
L-lysine hexadecylhydrogenphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-lysine hexadecylhydrogenphosphate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Proteins: The hexadecyl group enhances the binding affinity of the compound to certain proteins, affecting their function.
Modulate Enzyme Activity: The compound can modulate the activity of enzymes involved in metabolic pathways.
Alter Membrane Properties: The hydrophobic hexadecyl group can interact with cell membranes, altering their properties and affecting cellular processes.
Comparación Con Compuestos Similares
L-lysine hexadecylhydrogenphosphate can be compared with other similar compounds, such as:
Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties.
L-lysine hydrochloride: A common form of L-lysine used in supplements and pharmaceuticals.
L-lysine acetate: Another derivative of L-lysine with different solubility and stability properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications compared to other L-lysine derivatives.
Propiedades
Número CAS |
145045-36-9 |
|---|---|
Fórmula molecular |
C22H49N2O6P |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
(2S)-2,6-diaminohexanoic acid;hexadecyl dihydrogen phosphate |
InChI |
InChI=1S/C16H35O4P.C6H14N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;7-4-2-1-3-5(8)6(9)10/h2-16H2,1H3,(H2,17,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
Clave InChI |
DRRWZICXJZUURV-ZSCHJXSPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















